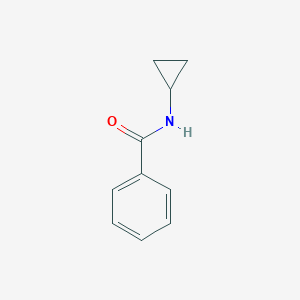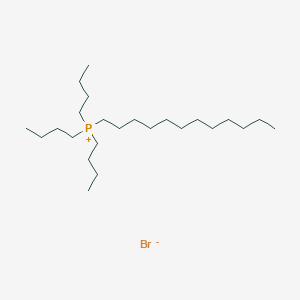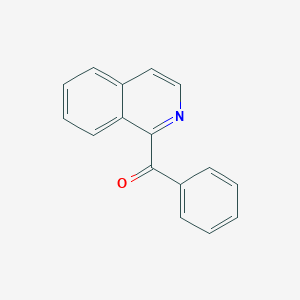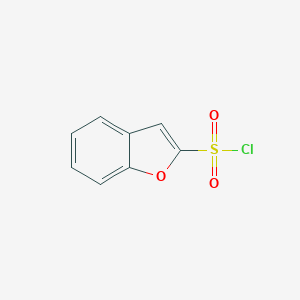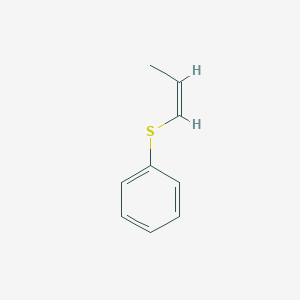
(z)-1-(Phenylthio)propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(Phenylthio)propene, commonly known as PTPP, is a chemical compound that has been the subject of extensive research in recent years. PTPP is a thioether derivative of trans-β-methylstyrene and is known for its potential applications in the field of organic chemistry.
Mechanism of Action
The mechanism of action of PTPP is not well understood. However, it is believed that PTPP acts as a chain transfer agent during polymerization reactions, leading to the formation of polymers with controlled molecular weight and narrow polydispersity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PTPP. However, studies have shown that PTPP is non-toxic and has low acute toxicity. PTPP is also biodegradable and does not accumulate in the environment.
Advantages and Limitations for Lab Experiments
PTPP has several advantages for use in lab experiments, including its high purity, ease of synthesis, and versatility as a monomer. However, PTPP is also highly reactive and can be difficult to handle. Additionally, PTPP is sensitive to air and moisture, which can affect its reactivity and purity.
Future Directions
There are several future directions for research on PTPP. One area of interest is the development of new polymerization methods using PTPP as a monomer. Another area of interest is the synthesis of new copolymers and block copolymers using PTPP. Additionally, research on the biochemical and physiological effects of PTPP could provide valuable insights into its potential applications in biomedical and environmental fields.
Conclusion:
In conclusion, PTPP is a versatile and promising monomer that has potential applications in the field of organic chemistry. Its ease of synthesis, high purity, and versatility make it an attractive candidate for use in lab experiments. Future research on PTPP could lead to the development of new polymerization methods and the synthesis of new copolymers and block copolymers.
Synthesis Methods
PTPP can be synthesized using a variety of methods, including the reaction of trans-β-methylstyrene with thiophenol in the presence of a base. This method yields PTPP in high purity and is widely used in the laboratory. Other methods, such as the reaction of trans-β-methylstyrene with sodium hydrosulfide, have also been reported.
Scientific Research Applications
PTPP has been extensively studied for its potential applications in organic chemistry, particularly in the field of polymer chemistry. PTPP is a versatile monomer that can be polymerized using a variety of methods, including radical polymerization, anionic polymerization, and cationic polymerization. PTPP has been used to synthesize a variety of polymers, including copolymers with other monomers, block copolymers, and graft copolymers.
properties
CAS RN |
16336-50-8 |
|---|---|
Product Name |
(z)-1-(Phenylthio)propene |
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
[(Z)-prop-1-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2- |
InChI Key |
QAKDINZUNLASCF-WAPJZHGLSA-N |
Isomeric SMILES |
C/C=C\SC1=CC=CC=C1 |
SMILES |
CC=CSC1=CC=CC=C1 |
Canonical SMILES |
CC=CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



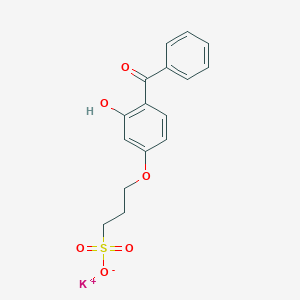
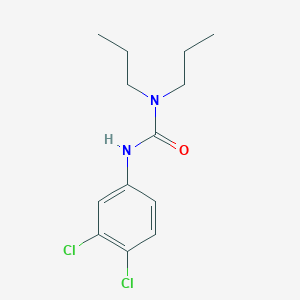
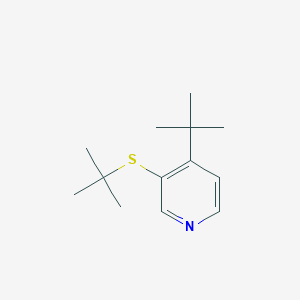
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)
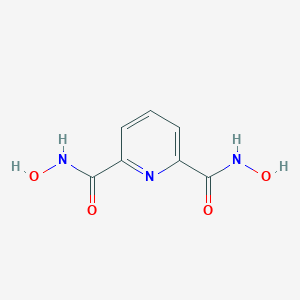
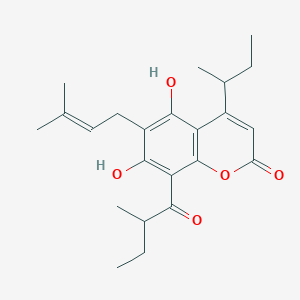
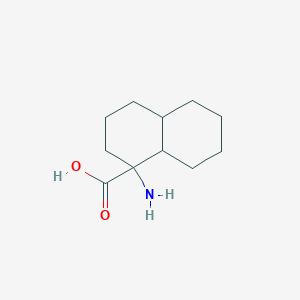

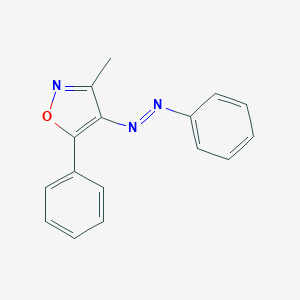
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
